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molecular formula C10H11FO3 B7868678 3-Fluoro-4-propoxybenzoic acid CAS No. 203115-97-3

3-Fluoro-4-propoxybenzoic acid

Cat. No. B7868678
M. Wt: 198.19 g/mol
InChI Key: LRODKDWZDVBONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915258B2

Procedure details

A mixture of 2 g of 3-fluoro-4-hydroxybenzoic acid and 5.31 g of K2CO3 in 50 ml of acetonitrile is refluxed for 24 hours, 0.5 ml of 1-iodopropane is added and the refluxing is continued for 7 hours. After cooling to AT, the reaction mixture is concentrated under vacuum, the residue is taken up with water, the mixture is extracted with EtOAc and the solvent is evaporated off under vacuum. The residue is taken up in 30 ml of EtOH, 5 ml of a concentrated NaOH solution are added, and the mixture is left to stir at 60° C. for 1 hour. The mixture is concentrated under vacuum, the residue is taken up with a 10% HCl solution, the mixture is extracted with DCM, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. 0.8 g of the expected compound is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH2:19][CH2:20][CH3:21]>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:19][CH2:20][CH3:21])[C:5]([OH:7])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1O
Name
Quantity
5.31 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
ICCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to AT
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
ADDITION
Type
ADDITION
Details
5 ml of a concentrated NaOH solution are added
WAIT
Type
WAIT
Details
the mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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